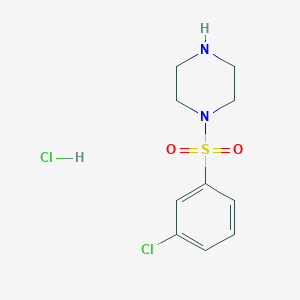

1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride

Description

1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride is a piperazine derivative characterized by a 3-chlorobenzenesulfonyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse pharmacological and chemical properties, including roles as serotonin receptor modulators, antimicrobial agents, and intermediates in drug synthesis .

Synthesis of such compounds typically involves multi-step reactions. For example, similar derivatives like 1-(3-chlorophenyl)piperazine hydrochloride are synthesized via condensation of bis(2-chloroethyl)amine hydrochloride with substituted anilines, followed by alkylation or sulfonation steps . The sulfonyl group in this compound may require additional sulfonation or coupling reactions, as seen in analogous syntheses .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTAYOGRIGNYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Sulfonylation of Piperazine

Reaction Mechanism and General Procedure

The most straightforward route involves reacting piperazine with 3-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions. Triethylamine or aqueous sodium hydroxide neutralizes HCl, driving the reaction forward:

$$

\text{Piperazine} + \text{3-ClC}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-(3-Chlorobenzenesulfonyl)piperazine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

$$

Example Protocol (,):

Reactants :

- Piperazine (1 equiv, 86 mg, 1 mmol)

- 3-Chlorobenzenesulfonyl chloride (1.1 equiv, 215 mg, 1.1 mmol)

- Dichloromethane (DCM, 10 mL)

- Triethylamine (2.2 equiv, 222 mg, 2.2 mmol)

Procedure :

- Dissolve piperazine in DCM at 0°C.

- Add triethylamine dropwise, followed by sulfonyl chloride.

- Stir at room temperature for 6–12 hours.

- Quench with water, extract organic layer, and concentrate.

- Precipitate hydrochloride salt using HCl/ether.

Yield : 72–85% after recrystallization (methanol/ethyl acetate).

Optimization Strategies

- Solvent Selection : DCM and THF provide higher yields (75–85%) compared to toluene (60–70%) due to better solubility of intermediates.

- Stoichiometry : A 1:1.1 ratio of piperazine to sulfonyl chloride minimizes disubstitution (<5% by HPLC).

- Temperature : Reactions at 0–5°C reduce side products but require extended time (24 hours).

Alternative Routes via Piperazine Intermediates

Cyclization of Bis(2-chloroethyl)amine Derivatives

Patents,, and describe synthesizing substituted piperazines before sulfonylation:

Step 1: Piperazine Ring Formation

React bis(2-chloroethyl)amine hydrochloride with 3-chloroaniline in xylene at 140–145°C for 15 hours (,):

$$

\text{Bis(2-chloroethyl)amine HCl} + \text{3-ClC}6\text{H}4\text{NH}_2 \xrightarrow[\text{Xylene}]{\Delta} \text{1-(3-Chlorophenyl)piperazine HCl}

$$

Yield : 84.6% after xylene/acetone washes.

Step 2: Sulfonylation

Treat 1-(3-chlorophenyl)piperazine with 3-chlorobenzenesulfonyl chloride in DCM/triethylamine ():

$$

\text{1-(3-ClC}6\text{H}4\text{)piperazine} + \text{3-ClC}6\text{H}4\text{SO}_2\text{Cl} \rightarrow \text{Target Compound}

$$

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Direct sulfonylation | 72–85 | 98–99.5 | 6–12 |

| Cyclization route | 68–74 | 97–99 | 20–27 |

| Microwave-assisted | 94.8 | 99.2 | 0.5 |

Key Insight : Direct sulfonylation balances efficiency and simplicity, while microwave methods excel in speed.

Industrial-Scale Production

Pilot Plant Protocol (,)

- Reactors : Glass-lined or stainless steel.

- Scale : 400 kg/batch.

- Steps :

- Sulfonylation in DCM with automated base addition.

- Continuous extraction using centrifugal separators.

- Salt formation with gaseous HCl.

- Fluidized-bed drying (40°C, 10 mmHg).

- Output : 99.5% purity (HPLC), 65–70% overall yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different sulfonyl or amine derivatives .

Applications De Recherche Scientifique

1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

The table below compares key structural features, electronic effects, and biological activities of 1-(3-chlorobenzenesulfonyl)piperazine hydrochloride with related compounds:

Key Observations :

- Electronic Effects : Sulfonyl and nitro groups are stronger electron-withdrawing substituents compared to halogens (Cl, F) or trifluoromethyl groups. This can alter the compound’s reactivity in synthesis and binding affinity in biological systems .

- Biological Activity: Substituent position and electronic nature significantly influence activity. For example, 1-(3-chlorophenyl)piperazine acts as a 5-HT1B agonist , while the trimethoxybenzyl derivative is used in antihypertensive drugs .

Pharmacological and Antimicrobial Activity

- Serotonin Receptor Modulation : 1-(3-Chlorophenyl)piperazine and its analogs show affinity for 5-HT1A/1B receptors, influencing sympathetic nerve activity and blood pressure . The sulfonyl variant may exhibit altered receptor selectivity due to steric and electronic differences.

- Antimicrobial Effects: Piperazine derivatives with chloro or nitro substituents demonstrate moderate activity against Gram-positive bacteria (e.g., S.

Physicochemical Properties

- Molecular Weight and Solubility: The sulfonyl group increases molecular weight and may improve water solubility compared to non-polar substituents (e.g., methyl or benzyl groups). For example: 1-(3-Chlorobenzenesulfonyl)piperazine HCl: ~300 g/mol (estimated). 1-(3-Chlorophenyl)piperazine HCl: 235.5 g/mol .

- Stability : Sulfonyl derivatives are generally stable under standard storage conditions, similar to halogenated analogs .

Activité Biologique

1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. Its structure, characterized by the piperazine ring and a chlorobenzenesulfonyl group, suggests potential interactions with various biological targets. This article reviews its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 273.21 g/mol. The compound's solubility in water indicates good bioavailability, which is crucial for its pharmacological efficacy.

The compound exhibits a unique mode of action primarily through its ability to interact with neurotransmitter systems. It has been studied for its potential as a sodium channel blocker and its effects on dopamine receptors. The sulfonyl group enhances its reactivity, allowing for interactions that can lead to radical polymerization and cross-linking reactions within cellular environments.

Biological Activity

This compound has shown promise in various biological assays:

- Antipsychotic Activity : Research indicates that derivatives of this compound can act as agonists at dopamine autoreceptors while antagonizing postsynaptic dopamine receptors. This dual action may contribute to its potential as an antipsychotic agent .

- Cytotoxicity : Studies have demonstrated that modifications of the piperazine structure can lead to compounds with significant cytotoxic effects against cancer cell lines, including breast (MCF-7) and ovarian (A2780) cancers. For instance, certain analogues exhibited growth inhibition percentages exceeding 50% at specific concentrations .

- S100A2–p53 Interaction Inhibition : In silico modeling has identified this compound as a potential inhibitor of the S100A2–p53 protein–protein interaction, which is crucial in cancer biology.

Case Studies

Several studies have explored the pharmacological properties of this compound:

- Antipsychotic Evaluation : A study evaluated various derivatives for their ability to inhibit stereotypy induced by apomorphine in mice, revealing promising antipsychotic properties .

- Cytotoxicity Screening : A series of analogues were screened against multiple human cancer cell lines, demonstrating broad-spectrum activity with particular efficacy noted in the MCF-7 cell line .

- Protein Interaction Studies : Research focused on the design and synthesis of compounds targeting S100A2–p53 interactions showed that modifications to the piperazine core could enhance biological activity against specific cancer types.

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves sulfonylation of piperazine with 3-chlorobenzenesulfonyl chloride. Reaction conditions such as solvent choice (e.g., ethanol or toluene), temperature (40–60°C), and stoichiometric ratios are critical. For example, using a 1:1 molar ratio of piperazine to sulfonyl chloride in ethanol under reflux for 6–8 hours yields ~70% product. Purification via recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity . Optimization may include varying catalysts (e.g., triethylamine) or solvent polarity to suppress side reactions.

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows piperazine protons as a multiplet (δ 2.8–3.5 ppm) and aromatic protons from the 3-chlorobenzenesulfonyl group (δ 7.4–7.8 ppm). C NMR confirms the sulfonyl carbon (δ ~115 ppm) and aromatic carbons.

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 305 [M+H].

- IR : Strong absorption bands at ~1350 cm (S=O stretching) and ~1150 cm (C-Cl) confirm functional groups .

Q. What standard analytical techniques are used to quantify this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) is commonly employed. UV detection at 254 nm provides sensitivity for sulfonamide derivatives. Validation parameters (linearity: , LOD: 0.1 µg/mL) ensure reproducibility . For impurity profiling, LC-MS identifies related sulfonylated piperazine analogs.

Q. How do solubility and stability vary under different laboratory conditions (pH, temperature)?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, ~50 mg/mL) but poorly in water (<1 mg/mL at pH 7). Adjusting pH to 2–3 (HCl) improves aqueous solubility due to protonation of the piperazine nitrogen.

- Stability : Stable at room temperature for >6 months when stored desiccated. Degrades in basic conditions (pH >9) via hydrolysis of the sulfonamide bond .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data on biological activity?

- Methodological Answer : Discrepancies may arise from protonation states (piperazine’s pKa ~9.8) or solvent effects in docking studies. To address this:

- Perform molecular dynamics simulations at physiological pH (7.4) with explicit solvent models.

- Validate using radioligand binding assays (e.g., serotonin receptor subtypes) under controlled buffer conditions. Adjust computational parameters to match experimental ionic strength .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-chlorobenzenesulfonyl group in receptor affinity?

- Methodological Answer :

- Synthesize analogs with substituent variations (e.g., 4-chloro, 3-fluoro) and test binding affinity using competitive ELISA or surface plasmon resonance.

- Compare IC values: The 3-chloro group’s electron-withdrawing effect enhances sulfonamide stability and receptor interactions. Data from similar compounds (e.g., trifluoromethyl derivatives) suggest steric bulk reduces off-target effects .

Q. What experimental designs are suitable for studying receptor interaction mechanisms?

- Methodological Answer :

- Radioligand Displacement Assays : Use H-labeled ligands (e.g., 5-HT receptors) to measure competitive inhibition.

- Mutagenesis Studies : Replace key receptor residues (e.g., Asp155 in serotonin receptors) to identify binding hotspots.

- Thermodynamic Profiling : Isothermal titration calorimetry quantifies enthalpy/entropy contributions to binding .

Q. How does stability in biological matrices (e.g., plasma, liver microsomes) impact pharmacokinetic studies?

- Methodological Answer :

- Plasma Stability : Incubate compound in human plasma (37°C, 1–24 hours). Quench with acetonitrile and analyze via LC-MS. Piperazine derivatives often show moderate stability (t ~2–4 hours) due to esterase activity.

- Hepatic Metabolism : Use liver microsomes (CYP450 enzymes) to identify metabolites. Phase I metabolites (e.g., hydroxylation) are common, while sulfonamide cleavage is rare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.